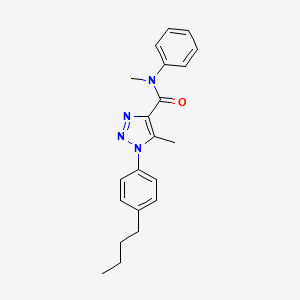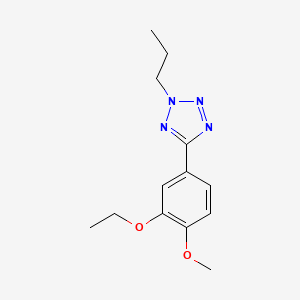![molecular formula C22H26N2O2 B4438049 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
描述
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide, also known as MPCCA, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
科学研究应用
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition by 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide can lead to altered neurotransmitter levels and potential therapeutic effects.
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action for its anticancer properties is thought to involve the inhibition of histone deacetylase, which plays a role in the regulation of gene expression.
作用机制
The mechanism of action for 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide involves the inhibition of various enzymes and proteins. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This can lead to increased levels of acetylcholine, which can have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. This can lead to increased levels of these neurotransmitters, which can have potential therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and physiological effects:
3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage.
实验室实验的优点和局限性
One of the advantages of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide for lab experiments is its high purity and stability. It has been synthesized using optimized methods to ensure high yields and purity of the final product. However, one of the limitations of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using the compound in lab experiments.
未来方向
There are several future directions for the study of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide. One potential direction is the development of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide derivatives with improved pharmacological properties. Another potential direction is the investigation of 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide's potential therapeutic effects in the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the exact mechanisms of action for its various biological effects.
In conclusion, 3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and proteins, and potential therapeutic effects in the treatment of neurological disorders and cancer. Further studies are needed to fully understand its mechanisms of action and potential applications in the field of pharmacology and biochemistry.
属性
IUPAC Name |
3-(4-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-9-11-18(12-10-17)13-14-21(25)23-20-8-4-3-7-19(20)22(26)24-15-5-2-6-16-24/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPWDDVJHYAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437976.png)
![1-[3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4437980.png)
![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-phenylacetamide](/img/structure/B4437984.png)

![2-methyl-1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B4437993.png)
![8-(3-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437994.png)
![1-benzyl-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4437995.png)



![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B4438030.png)
![N-(2,3-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438035.png)
![methyl 2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4438046.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)